4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF). This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the Biginelli-type reaction and its efficiency make it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or methanol .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of diverse heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, particularly as an anticancer and antimicrobial agent.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, some derivatives of this compound have been shown to act as inhibitors of specific enzymes involved in disease processes .
Comparison with Similar Compounds
4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the nature and position of substituents.
Pyrazolo[1,5-a]pyrazines: These compounds have a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O2 |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-5,9H,(H,11,12) |
InChI Key |
RMZUKPVREXISIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1C(=O)O |
Origin of Product |
United States |
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